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molecular formula C9H11BrO2 B132307 3,5-Dimethoxybenzyl bromide CAS No. 877-88-3

3,5-Dimethoxybenzyl bromide

Cat. No. B132307
M. Wt: 231.09 g/mol
InChI Key: BTHIGJGJAPYFSJ-UHFFFAOYSA-N
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Patent
US09169182B2

Procedure details

(Snyder et al., Angewandte Chemie International Edition 2007, 46, 8186-8191.) To a stirred solution of 5 (17.5 g, 104 mmol, 1 equiv) in CH2Cl2 (500 mL) at 0° C. was added PBr3 (12.1 mL, 125 mmol, 1.2 equiv) dropwise. The reaction mixture was slowly allowed to warm to room temperature and stir for 3 h. The crude mixture was quenched with a saturated solution of aqueous. NaHCO3 and allowed to stir at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with Et2O. The organic layers were combined, dried (MgSO4), filtered, and concentrated under reduced pressure to give 22.2 g (92% yield) of 6 as a white solid: Mp 70-72° C.; Rf 0.75 (EtOAc/hexanes, 1:2); IR (CDCl3) 2999, 2954, 1596, 1458, 1428, 1345, 1323, 1297, 1204, 1152, 1062, 930 cm−1; 1H NMR (400 MHz, CDCl3) δ 6.54 (d, 2 H, J=2.0 Hz), 6.39 (d, 1H, J=2.4 Hz), 4.42 (s, 2 H), 3.79 (s, 6 H); 13C NMR (150 MHz, CDCl3) δ 160.9, 139.7, 106.9, 100.6, 55.4, 33.6. Characterization matches that reported by Snyder et al. (Angewandte Chemie International Edition 2007, 46, 8186-8191.)
Name
Quantity
17.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.1 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH2:6]O.P(Br)(Br)[Br:14]>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([O:11][CH3:12])[CH:10]=1)[CH2:6][Br:14]

Inputs

Step One
Name
Quantity
17.5 g
Type
reactant
Smiles
COC=1C=C(CO)C=C(C1)OC
Name
Quantity
12.1 mL
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was quenched with a saturated solution of aqueous
STIRRING
Type
STIRRING
Details
to stir at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC=1C=C(CBr)C=C(C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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